Handle region peptide, rat acetate

Prorenin Receptor Binding Surface Plasmon Resonance Peptide Antagonist Affinity

Selective (pro)renin receptor ((P)RR) competitive antagonist supplied as acetate salt for enhanced solubility. Unlike direct renin inhibitors (aliskiren), this decapeptide (RILLKKMPSV) acts as a competitive decoy at the prosegment binding interface, uniquely inhibiting non-proteolytic prorenin activation. Validated to suppress nephropathy in STZ-diabetic rats without altering blood glucose, and to reduce retinal leukocyte adhesion in EIU models. Ideal for dissecting angiotensin II-independent (P)RR signaling; serves as critical negative control for BP-independent cardiovascular studies.

Molecular Formula C56H105N15O14S
Molecular Weight 1244.6 g/mol
Cat. No. B14764532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHandle region peptide, rat acetate
Molecular FormulaC56H105N15O14S
Molecular Weight1244.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)N.CC(=O)O
InChIInChI=1S/C54H101N15O12S.C2H4O2/c1-10-33(8)43(68-44(71)34(57)17-15-24-60-54(58)59)51(78)65-39(28-31(4)5)48(75)64-38(27-30(2)3)47(74)62-35(18-11-13-22-55)45(72)61-36(19-12-14-23-56)46(73)63-37(21-26-82-9)52(79)69-25-16-20-41(69)50(77)66-40(29-70)49(76)67-42(32(6)7)53(80)81;1-2(3)4/h30-43,70H,10-29,55-57H2,1-9H3,(H,61,72)(H,62,74)(H,63,73)(H,64,75)(H,65,78)(H,66,77)(H,67,76)(H,68,71)(H,80,81)(H4,58,59,60);1H3,(H,3,4)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1
InChIKeyOJRZKHPEQVFHEZ-DZKMZEGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Handle Region Peptide, Rat Acetate: Core Identity and Molecular Profile for Procurement


Handle region peptide, rat acetate (CAS 749227-53-0 free base) is a synthetic decapeptide (sequence: RILLKKMPSV) [1] that functions as a competitive antagonist of the (pro)renin receptor ((P)RR) . Supplied as the acetate salt for enhanced stability and solubility , it competitively inhibits prorenin binding to (P)RR [2] and suppresses downstream non-proteolytic activation, thereby attenuating angiotensin II-dependent and independent pathological signaling pathways implicated in diabetic nephropathy and inflammatory ocular conditions [3].

Why Generic Substitution of Handle Region Peptide, Rat Acetate Fails: Critical Evidence-Based Differentiation


Generic substitution of (pro)renin receptor ((P)RR) antagonists is precluded by fundamental differences in molecular mechanism, binding affinity, and in vivo functional outcomes. Unlike direct renin inhibitors such as aliskiren that target the enzymatic active site [1], handle region peptide, rat acetate acts as a competitive decoy at the prosegment binding interface of (P)RR [2]. Critically, in transgenic rat models, only aliskiren ameliorated target organ damage, whereas handle region peptide failed to do so and even counteracted aliskiren's beneficial effects [3]. Furthermore, among peptide-based (P)RR antagonists, the 'hinge' region peptide exhibits a 5-fold higher binding affinity (Kd ~17 nM) compared to the handle region decoy [4]. These mechanistic and functional divergences underscore that interchangeable use of (P)RR-targeting agents is scientifically unsound and risks experimental confounding.

Quantitative Evidence Guide: Head-to-Head Differentiation of Handle Region Peptide, Rat Acetate vs. (P)RR Antagonists and RAS Inhibitors


Comparative Binding Affinity: Handle Region Peptide vs. Hinge Peptide to (P)RR

Handle region peptide, as part of the decoy peptide sequence, exhibits a markedly lower binding affinity for the (pro)renin receptor ((P)RR) compared to the 'hinge' region peptide. The dissociation constant (Kd) for the hinge peptide was determined to be 17.0 nM, which is approximately five times higher affinity than that observed for the decoy peptide containing the handle region [1]. The inhibition constant (Ki) for prorenin binding by the handle region decoy peptide was reported to be approximately 7 nM [2]. This difference in affinity is critical for experimental design and may translate to divergent in vivo efficacy and dosing requirements.

Prorenin Receptor Binding Surface Plasmon Resonance Peptide Antagonist Affinity

In Vivo Efficacy in Diabetic Nephropathy: Handle Region Peptide vs. Aliskiren

In a 24-week study of streptozotocin-induced diabetic rats, treatment with handle region peptide (0.1 mg/kg/day, subcutaneous) completely inhibited the development of diabetic nephropathy, as evidenced by decreased renal angiotensin I and II content without affecting hyperglycemia [1]. In stark contrast, in transgenic rats overexpressing human renin and angiotensinogen (dTGR), handle region peptide failed to ameliorate target organ damage, whereas the direct renin inhibitor aliskiren significantly reduced mortality and albuminuria [2]. Furthermore, in aliskiren-treated diabetic transgenic (mRen2)27 rats, co-administration of handle region peptide actually worsened kidney function, decreasing creatinine clearance and increasing the profibrotic marker PAI-1 [3].

Diabetic Nephropathy Renin-Angiotensin System In Vivo Pharmacology

In Vitro Functional Selectivity: Handle Region Peptide vs. Aliskiren in ERK1/2 Activation

Handle region peptide (1 μM) reduces the ratio of active to total ERK1/2 in rat glomerular mesangial cells [1]. However, in human monocytes, neither handle region peptide (up to 10 μM) nor aliskiren (up to 1 μM) inhibited renin- or prorenin-induced ERK1/2 phosphorylation and kinase activity [2]. Both compounds also failed to block I-renin or I-prorenin binding to (P)RR in these cells [2]. This cell-type specific lack of effect for both agents highlights a shared limitation but does not confer equivalence; their mechanisms of action remain distinct.

ERK1/2 Signaling Monocyte Activation (P)RR Antagonism

Blood Pressure Regulation: Handle Region Peptide vs. Aliskiren Monotherapy

In spontaneously hypertensive rats (SHR), handle region peptide (HRP) infusion did not significantly affect mean arterial pressure (MAP) compared to vehicle control. In contrast, aliskiren infusion significantly reduced MAP by a maximum of 29 ± 2 mmHg over a 3-week period [1]. Co-administration of HRP with aliskiren produced an initial reduction of 20 ± 1 mmHg, but this effect was transient and blood pressure returned to baseline within two weeks, indicating that HRP counteracts the sustained antihypertensive action of aliskiren [1].

Blood Pressure Renin Inhibition Spontaneously Hypertensive Rats

Validated Application Scenarios for Handle Region Peptide, Rat Acetate Based on Differential Evidence


Investigation of (Pro)Renin Receptor Biology in Normotensive Diabetic Nephropathy

Suitable for studies examining the contribution of non-proteolytic prorenin activation to renal pathology in the absence of hypertension. The peptide completely inhibited nephropathy development in streptozotocin-induced diabetic rats without altering blood glucose [1]. This application is supported by the compound's unique ability to reduce intrarenal angiotensin I and II levels, a mechanism distinct from systemic RAS blockade [1].

Ocular Inflammation and Uveitis Models

Validated for suppressing leukocyte adhesion and inflammatory mediator expression in endotoxin-induced uveitis (EIU). At 0.1 mg/kg (i.p.), handle region peptide significantly reduced leukocyte adhesion in the retina and decreased leukocyte counts, ICAM-1, CCL2/MCP-1, and IL-6 mRNA and protein levels [2]. This application leverages the compound's ability to cross the blood-retinal barrier and inhibit (P)RR-mediated ocular inflammation [2].

Mechanistic Studies of (P)RR-Dependent ERK1/2 Signaling in Mesangial Cells

Optimal for in vitro assays in rat glomerular mesangial cells, where handle region peptide (1 μM) reduces active ERK1/2 ratios and dose-dependently (0.1-1 μM) inhibits TGF-β1 mRNA expression and cell proliferation [3]. This application is contraindicated for monocyte-based ERK1/2 signaling studies, as both handle region peptide and aliskiren failed to inhibit ERK1/2 activation in human monocytes [4].

Negative Control for (P)RR-Mediated Blood Pressure Regulation Studies

Due to its lack of antihypertensive effect in spontaneously hypertensive rats [5], handle region peptide serves as an ideal negative control for experiments dissecting the blood pressure-independent functions of (P)RR. This application is critical for distinguishing between RAS-dependent and RAS-independent (P)RR signaling pathways in cardiovascular research [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Handle region peptide, rat acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.